molecular formula C12H12N2O3 B12820876 2-(6-Acetamido-1H-indol-4-yl)acetic acid

2-(6-Acetamido-1H-indol-4-yl)acetic acid

Cat. No.: B12820876
M. Wt: 232.23 g/mol
InChI Key: YTSIAQRRYIJUPR-UHFFFAOYSA-N
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Description

2-(6-Acetamido-1H-indol-4-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

2-(6-Acetamido-1H-indol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-(6-Acetamido-1H-indol-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Acetamido-1H-indol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and its application .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(6-acetamido-1H-indol-4-yl)acetic acid

InChI

InChI=1S/C12H12N2O3/c1-7(15)14-9-4-8(5-12(16)17)10-2-3-13-11(10)6-9/h2-4,6,13H,5H2,1H3,(H,14,15)(H,16,17)

InChI Key

YTSIAQRRYIJUPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C2C=CNC2=C1)CC(=O)O

Origin of Product

United States

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